Cas no 1451-95-2 (Thiophene-2,3-dicarboxylic acid)

Thiophene-2,3-dicarboxylic acid 化学的及び物理的性質
名前と識別子
-
- Thiophene-2,3-dicarboxylic acid
- 2,3-Thiophenedicarboxylic acid
- GEO-02875
- AKOS006237898
- F2108-0183
- CCG-40466
- AI-942/25034152
- Thiophene-2,3-dicarboxylicacid
- AMY18043
- 2V973J2YFE
- thiphene-2,3-dicarboxylic acid
- thiophene dicarboxylic acid
- EN300-58883
- Z877960192
- MFCD00034738
- NSC81792
- phenoperidinehydrochloride
- FT-0697103
- NSC-81792
- SCHEMBL69159
- AS-60242
- DTXSID70292334
- 1451-95-2
- CS-0182734
- thiophene-2,3-dicarboxylic acid 97%
- DB-346455
- SY043066
- ALBB-028778
- DB-030973
-
- MDL: MFCD00034738
- インチ: InChI=1S/C6H4O4S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10)
- InChIKey: HIHKYDVSWLFRAY-UHFFFAOYSA-N
- ほほえんだ: C1=CSC(=C1C(=O)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 171.98300
- どういたいしつりょう: 171.98302978g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 103Ų
じっけんとくせい
- ふってん: 405.9 ℃ at 760 mmHg
- PSA: 102.84000
- LogP: 1.14450
Thiophene-2,3-dicarboxylic acid セキュリティ情報
Thiophene-2,3-dicarboxylic acid 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Thiophene-2,3-dicarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB417420-250mg |
Thiophene-2,3-dicarboxylic acid; . |
1451-95-2 | 250mg |
€203.50 | 2025-03-19 | ||
eNovation Chemicals LLC | D627892-1g |
Thiophene-2,3-Dicarboxylic Acid |
1451-95-2 | 97% | 1g |
$277 | 2024-05-23 | |
Chemenu | CM199520-5g |
Thiophene-2,3-dicarboxylic acid |
1451-95-2 | 95% | 5g |
$669 | 2021-08-05 | |
eNovation Chemicals LLC | Y1041323-5g |
2,3-Thiophenedicarboxylic acid |
1451-95-2 | 98%+ | 5g |
$485 | 2024-06-08 | |
eNovation Chemicals LLC | Y1041323-25g |
2,3-Thiophenedicarboxylic acid |
1451-95-2 | 98%+ | 25g |
$1410 | 2024-06-08 | |
eNovation Chemicals LLC | D404590-25g |
Thiophene-2,3-dicarboxylic acid |
1451-95-2 | 97% | 25g |
$2500 | 2024-06-05 | |
Life Chemicals | F2108-0183-0.25g |
"thiophene-2,3-dicarboxylic acid" |
1451-95-2 | 95%+ | 0.25g |
$146.0 | 2023-11-21 | |
Life Chemicals | F2108-0183-5g |
"thiophene-2,3-dicarboxylic acid" |
1451-95-2 | 95%+ | 5g |
$489.0 | 2023-11-21 | |
eNovation Chemicals LLC | D404590-5g |
Thiophene-2,3-dicarboxylic acid |
1451-95-2 | 97% | 5g |
$1200 | 2024-06-05 | |
TRC | T430195-50mg |
Thiophene-2,3-dicarboxylic acid |
1451-95-2 | 50mg |
$ 70.00 | 2022-06-02 |
Thiophene-2,3-dicarboxylic acid サプライヤー
Thiophene-2,3-dicarboxylic acid 関連文献
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Jing-Hui Lv,Xian-Yong Wei,Ying-Hua Wang,Tie-Min Wang,Jing Liu,Dong-Dong Zhang,Zhi-Min Zong RSC Adv. 2016 6 11952
-
Darren B. Hansen,Madeleine M. Joullié Chem. Soc. Rev. 2005 34 408
-
Li-Ping Xue,Xin-Hong Chang,Shi-Hui Li,Lu-Fang Ma,Li-Ya Wang Dalton Trans. 2014 43 7219
-
Zhao-Hao Li,Li-Ping Xue,Li-Li Shan,Bang-Tun Zhao,Jian Kan,Wei-Ping Su CrystEngComm 2014 16 10824
Thiophene-2,3-dicarboxylic acidに関する追加情報
Thiophene-2,3-Dicarboxylic Acid: A Comprehensive Overview
Thiophene-2,3-dicarboxylic acid, also known by its CAS number CAS No. 1451-95-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, often abbreviated as TDC, belongs to the class of thiophenes, which are five-membered aromatic heterocycles containing sulfur. The presence of two carboxylic acid groups at the 2 and 3 positions of the thiophene ring imparts unique chemical properties to this compound, making it a valuable building block in organic synthesis.
The structure of thiophene-2,3-dicarboxylic acid consists of a thiophene ring with two carboxylic acid groups attached at adjacent positions. This arrangement not only enhances its reactivity but also provides opportunities for functionalization. Recent studies have explored the use of TDC in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties, including high surface area, tunable porosity, and selective adsorption capabilities, which make them promising candidates for gas storage and separation applications.
In terms of physical properties, thiophene-2,3-dicarboxylic acid is typically a crystalline solid with a melting point around 260°C. Its solubility in common solvents like water and ethanol is moderate, which facilitates its handling and processing in various chemical reactions. The compound is also known for its stability under normal conditions, though it may decompose under harsh thermal or oxidative conditions.
The synthesis of TDC can be achieved through several methods. One common approach involves the oxidation of thiophene derivatives using oxidizing agents such as potassium permanganate or other strong oxidizing agents under controlled conditions. Another method involves the direct coupling of thiophene with carboxylic acids using transition metal catalysts, which has gained popularity due to its efficiency and selectivity.
Thiophene-2,3-dicarboxylic acid has found applications in diverse areas. In the field of polymer science, it serves as a monomer for the synthesis of polymeric materials with tailored properties. For instance, polymers derived from TDC exhibit excellent thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace materials and electronic devices.
In the pharmaceutical industry, TDC has been explored as a potential lead compound for drug development. Its ability to form hydrogen bonds and its aromatic nature make it an attractive candidate for designing bioactive molecules. Recent research has focused on modifying the structure of TDC to enhance its pharmacokinetic properties and improve its efficacy against various diseases.
The electronic properties of thiophene-2,3-dicarboxylic acid also make it a valuable component in organic electronics. Its conjugated system allows for efficient charge transport, which is crucial for applications such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Researchers have investigated the use of TDC strong> in designing novel semiconducting materials with improved performance metrics.
In conclusion, thiophene-2,3-dicarboxylic acid strong>, or CAS No. 1451-95-2< strong>, is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and functional groups provide ample opportunities for further research and development. As advancements in synthetic methods and material science continue to unfold,< strong>TDC strong>will likely find even more innovative uses in the coming years.
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